1-(2-phenoxyethanesulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine
Description
Evolution of Pyrazolo[1,5-a]Pyridine-Based Conjugates in Medicinal Chemistry
Pyrazolo[1,5-a]pyridine derivatives have emerged as privileged scaffolds in drug discovery due to their structural similarity to purine bases and adaptability in forming hydrogen bonds with biological targets. Early work in the 1990s focused on their sedative and anxiolytic properties, exemplified by zaleplon and ocinaplon, which target γ-aminobutyric acid (GABA) receptors. Subsequent research revealed broader applications, including kinase inhibition and phosphodiesterase (PDE) modulation.
A key advancement was the development of synthetic methodologies enabling functionalization at the C2 and C3 positions of the pyrazolo[1,5-a]pyridine ring. For instance, condensation reactions between aminopyrazoles and enaminones allowed the introduction of carbonyl groups critical for target engagement. The 2024 comprehensive review cataloged over 120 derivatives with half-maximal inhibitory concentration (IC50) values below 10 μM against various enzymes, underscoring the scaffold's versatility.
Table 1. Representative Pyrazolo[1,5-a]Pyridine Derivatives and Their Bioactivities
| Derivative Structure | Target | IC50/EC50 | Reference |
|---|---|---|---|
| 7-(Trifluoromethyl)-C2-amide | PDE10A | 2.3 nM | |
| 5-Cyano-C3-morpholine | Aurora kinase A | 8.7 nM | |
| C2-biphenyl ether | Dopamine D3 receptor | 0.4 nM |
The integration of pyrazolo[1,5-a]pyridine with sulfonamide-containing linkers, as seen in the subject compound, represents a third-generation design strategy aimed at enhancing blood-brain barrier permeability and metabolic stability.
Scientific Significance of Sulfonyl-Linked Piperazine Scaffolds
Piperazine sulfonamides confer three principal advantages in molecular design:
- Conformational Restriction : The sulfonyl group (-SO2-) imposes planarity between the piperazine nitrogen and the adjacent aryl group, optimizing binding pocket occupancy.
- Polar Surface Area Modulation : Sulfonamides increase aqueous solubility while maintaining lipophilic efficiency (LipE), addressing a common challenge in CNS drug development.
- Metabolic Stability : Replacement of ester or amide linkers with sulfonamides reduces susceptibility to hepatic esterases and proteases, as demonstrated in comparative pharmacokinetic studies.
Recent structural analyses reveal that the 2-phenoxyethanesulfonyl group in the subject compound adopts a dihedral angle of 112° relative to the piperazine ring, creating a T-shaped geometry favorable for interacting with hydrophobic enzyme subpockets. This configuration contrasts with linear alkyl sulfonamides, which exhibit reduced target affinity due to excessive flexibility.
Research Trajectory and Current Scientific Knowledge Landscape
The convergence of pyrazolo[1,5-a]pyridine and sulfonyl-piperazine chemistries has accelerated since 2020, driven by advances in multi-target ligand design. A landmark 2023 study demonstrated that similar conjugates inhibit both soluble guanylate cyclase (sGC) and AMP-activated protein kinase (AMPK) with balanced potency (sGC EC50 = 38 nM; AMPK IC50 = 42 nM). This dual activity is particularly relevant for complex pathologies like pulmonary arterial hypertension, where vasodilation and anti-remodeling effects are synergistic.
Ongoing research priorities include:
- Stereochemical Optimization : Systematic evaluation of axial chirality in the pyrazolo[1,5-a]pyridine system using atropisomer-resolved synthesis.
- Linker Diversification : Comparative studies of ethanesulfonyl versus propanesulfonyl spacers on target engagement kinetics.
- Computational Modeling : Machine learning-driven quantitative structure-activity relationship (QSAR) models predicting blood-brain barrier penetration for neuroactive derivatives.
Current synthetic protocols for the subject compound typically employ a four-step sequence:
- Pyrazolo[1,5-a]pyridine-2-carboxylic acid activation via mixed carbonate intermediates
- Amide coupling with piperazine using Hünig's base in tetrahydrofuran
- Sulfonylation with 2-phenoxyethanesulfonyl chloride under Schotten-Baumann conditions
- Final purification via preparative HPLC with trifluoroacetic acid ion-pairing
Yield optimization remains challenging, with reported overall yields ranging from 12% (linear approach) to 29% (convergent synthesis). Recent innovations in flow chemistry have reduced reaction times from 48 hours to <6 hours for the sulfonylation step, demonstrating the field's progressive technical refinement.
Properties
IUPAC Name |
[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4S/c25-20(19-16-17-6-4-5-9-24(17)21-19)22-10-12-23(13-11-22)29(26,27)15-14-28-18-7-2-1-3-8-18/h1-3,7-8,16H,4-6,9-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDHXBLAHRWLCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)S(=O)(=O)CCOC4=CC=CC=C4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenoxyethanesulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of 2-Phenoxyethyl Sulfonyl Chloride: This step involves the reaction of 2-phenoxyethanol with chlorosulfonic acid under controlled conditions to produce 2-phenoxyethyl sulfonyl chloride.
Synthesis of Piperazinyl Intermediate: The piperazine ring is introduced by reacting the sulfonyl chloride with piperazine in the presence of a base such as triethylamine.
Cyclization to Form Tetrahydropyrazolopyridine: The final step involves the cyclization of the piperazinyl intermediate with a suitable precursor to form the tetrahydropyrazolopyridine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-phenoxyethanesulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 1-(2-phenoxyethanesulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers are investigating its efficacy in treating various diseases, including its mechanism of action and potential side effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility makes it valuable for various applications.
Mechanism of Action
The mechanism of action of 1-(2-phenoxyethanesulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparative Analysis Table
Biological Activity
1-(2-Phenoxyethanesulfonyl)-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a unique molecular structure that includes a pyrazolo[1,5-a]pyridine core and a phenoxyethanesulfonyl group. Its IUPAC name reflects its intricate design:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₆H₁₉N₃O₄S |
| Molecular Weight | 345.41 g/mol |
Synthesis
The synthesis of this compound involves several steps starting from simpler precursors. The process typically includes the formation of the pyrazolo[1,5-a]pyridine core followed by the introduction of the phenoxyethanesulfonyl moiety. The reaction conditions are crucial for achieving high yields and purity.
Anticancer Properties
Research has indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer activity. A study evaluating various compounds against human cancer cell lines demonstrated that while some derivatives showed promise in inhibiting cell proliferation, others failed to exhibit cytotoxic effects within the tested concentrations. For instance:
- Cell Lines Tested : MCF-7 (breast adenocarcinoma) and K-562 (chronic myelogenous leukemia).
- Findings : None of the newly synthesized compounds exhibited cytotoxicity within the tested concentration range .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as cyclin-dependent kinases (CDKs). CDKs are critical regulators of the cell cycle and are often mutated in cancerous cells. Inhibition of these kinases could represent a therapeutic strategy for cancer treatment.
Case Studies
Several studies have focused on related compounds within the pyrazolo family:
- Study on Pyrazolo[4,3-e][1,2,4]triazine Derivatives :
- Inhibition Studies :
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for constructing the pyrazolo[1,5-a]pyridine-piperazine scaffold in this compound?
- Methodology : The synthesis typically involves multi-step protocols:
- Pyrazole ring formation : Condensation of hydrazine derivatives with diketones or aldehydes under acidic/basic conditions (e.g., refluxing ethanol with acetic acid) .
- Piperazine coupling : Sulfonylation or carbamoylation of the piperazine ring using reagents like sulfonyl chlorides or activated carbonyl intermediates .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) is critical for isolating intermediates .
- Key Considerations : Solvent choice (e.g., DMF for formylation), temperature control (reflux vs. room temperature), and stoichiometric ratios impact yield and purity .
Q. How can researchers characterize the structural integrity of this compound and its intermediates?
- Analytical Techniques :
- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., sulfonyl, carbonyl) .
- Purity Assessment : HPLC with UV detection (≥95% purity threshold) and TLC monitoring during synthesis .
Q. What preliminary biological screening approaches are recommended for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Kinetic assays against kinases or proteases using fluorogenic substrates .
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) for MIC determination against bacterial/fungal strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
- Case Study : Pyrazolo-pyridine derivatives with varying substituents (e.g., methyl vs. trifluoromethyl) show divergent IC50 values in kinase assays .
- Resolution Strategies :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects on binding affinity using molecular docking (e.g., AutoDock Vina) .
- Statistical Validation : Apply ANOVA to assess significance of activity differences across analogs .
Q. What advanced techniques are used to study target engagement and binding kinetics?
- Biophysical Methods :
- Surface Plasmon Resonance (SPR) : Real-time monitoring of compound-protein interactions (KD, kon/koff) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for binding .
- Cellular Imaging : Confocal microscopy with fluorescently tagged analogs to track subcellular localization .
Q. How can synthetic routes be optimized to improve scalability and reproducibility?
- Case Study : Low yields (30-40%) in sulfonylation steps due to side reactions .
- Optimization Strategies :
- Catalyst Screening : Test Pd/C or CuI for coupling reactions to enhance efficiency .
- Flow Chemistry : Implement continuous reactors for exothermic steps (e.g., Vilsmeier-Haack formylation) .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression and minimize impurities .
Q. What computational tools are recommended for predicting metabolic stability and toxicity?
- In Silico Platforms :
- ADMET Prediction : SwissADME or ADMETLab for bioavailability, CYP450 inhibition, and hERG liability .
- Metabolite Identification : GLORYx for simulating Phase I/II metabolism .
- Validation : Cross-check predictions with in vitro hepatocyte stability assays .
Methodological Considerations Table
| Research Aspect | Recommended Techniques | Key References |
|---|---|---|
| Synthesis | Multi-step condensation, sulfonylation | |
| Characterization | NMR, HRMS, HPLC | |
| Biological Screening | Kinase assays, MTT, antimicrobial testing | |
| Target Interaction | SPR, ITC, molecular docking | |
| Data Analysis | SAR, ANOVA, computational modeling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
